Chloropuupehenone
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Overview
Description
Chloropuupehenone: is a marine-derived sesquiterpene quinone, part of the puupehenone family of compounds. These compounds are primarily isolated from marine sponges, particularly those belonging to the orders Verongida and Dictyoceratida . This compound has garnered significant attention due to its diverse biological activities, including antitumoral, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloropuupehenone involves several steps, starting from readily available precursors. One common synthetic route includes the use of a Lewis acid-catalyzed [4+2] cycloaddition reaction . This reaction involves 1,3,3-trimethyl-2-vinyl-1-cyclohexene and chromones as dienophiles, leading to the formation of the tetracyclic core structure .
Industrial Production Methods: Most production methods remain within the realm of academic research and small-scale laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: Chloropuupehenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and other electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often employs reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chloropuupehenone has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of chloropuupehenone is not fully elucidated. it is known to interact with various molecular targets, including enzymes involved in inflammatory pathways . This compound’s quinone structure allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Chloropuupehenone is part of a broader family of puupehenone compounds, which include:
- Puupehenone
- Methoxypuupehenone
- Dimethoxypuupehenol
- 20-Methoxy-9,15-ene-puupehenol
Uniqueness: this compound is unique due to its specific halogenation, which can influence its biological activity and chemical reactivity compared to its non-halogenated counterparts .
Properties
Molecular Formula |
C21H27ClO3 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(4aS,6aS,12aR,12bS)-11-chloro-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one |
InChI |
InChI=1S/C21H27ClO3/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-14(25-21)11-13(23)18(24)17(12)22/h10-11,15-16,24H,5-9H2,1-4H3/t15-,16+,20-,21-/m0/s1 |
InChI Key |
IVURSJNKOFPQMR-GQSCTRQFSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)C)C |
Synonyms |
chloropuupehenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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